molecular formula C25H28N6O2 B8519586 tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate CAS No. 1383706-57-7

tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate

Cat. No.: B8519586
CAS No.: 1383706-57-7
M. Wt: 444.5 g/mol
InChI Key: BLALMCHVRZXIOA-UHFFFAOYSA-N
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Description

tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties

Preparation Methods

The synthesis of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction, which involves the cycloaddition of azides and alkynes.

    Coupling of Indazole and Triazole: The indazole and triazole rings are then coupled using appropriate linkers and coupling reagents.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.

    Final Coupling and Protection: The final step involves coupling the piperidine ring with the indazole-triazole moiety and protecting the carboxyl group with a tert-butyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Drug Development: Researchers investigate the compound’s potential as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Biology: The compound serves as a tool for probing and modulating biological systems in chemical biology research.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate lies in its combination of indazole, triazole, and piperidine moieties, which confer specific structural and functional properties that are distinct from other similar compounds.

Properties

CAS No.

1383706-57-7

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

IUPAC Name

tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H28N6O2/c1-25(2,3)33-24(32)30-14-12-18(13-15-30)17-8-10-19(11-9-17)31-16-22(27-29-31)23-20-6-4-5-7-21(20)26-28-23/h4-11,16,18H,12-15H2,1-3H3,(H,26,28)

InChI Key

BLALMCHVRZXIOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a Parr reactor, Pd/C (10% Pd moistened, 50% water, 24 mg, 0.23 mmol, 0.1 eq.) was suspended in a solution of tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-3,6-dihydropyridine-1(2H)-carboxylate (1.0 g; 2.26 mmol; 1.0 eq.) and ammonium formate (2.85 g; 45.2 mmol; 20 eq.) in THF (55 mL). The reaction mixture was stirred for 48 h at 70° C. It was then filtered through a celite pad, the cake was rinsed several times with THF and the filtrate was concentrated to dryness. The resulting residue was partitioned between DCM and water. Organic phase was washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica (DCM:MeOH, gradient from 100:0 to 95:5) gave the title compound as a white foam (950 mg g; 94.5%). 1H NMR (300 MHz, DMSO-d6) δ 13.36 (brs, 1H), 9.27 (s, 1H), 8.36 (d, J=8.2 Hz, 1H), 8.01-7.93 (m, 2H), 7.61 (d, J=8.4 Hz, 1H), 7.56-7.39 (m, 3H), 7.30-7.20 (m, 1H), 4.27-3.94 (m, 2H), 3.01-2.63 (m, 3H), 1.96-1.70 (m, 2H), 1.69-1.47 (m, 2H), 1.43 (s, 9H). 1H HPLC (max plot) 97.2%; Rt 5.33 min. UPLC/MS: (MS+) 445.2, (MS−) 443.2.
Name
tert-butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mg
Type
catalyst
Reaction Step Four
Yield
94.5%

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